molecular formula C9H10F3NO3S B12092505 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline

5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12092505
M. Wt: 269.24 g/mol
InChI Key: FMDDGWYMRDDJNN-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is a polyheterosubstituted aniline derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 5-position and a trifluoroethoxy (-OCH₂CF₃) group at the 2-position of the benzene ring. The electron-withdrawing trifluoroethoxy and sulfonyl groups enhance its binding affinity to hydrophobic pockets in enzyme active sites, while the aniline moiety allows for further functionalization.

Properties

Molecular Formula

C9H10F3NO3S

Molecular Weight

269.24 g/mol

IUPAC Name

5-methylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C9H10F3NO3S/c1-17(14,15)6-2-3-8(7(13)4-6)16-5-9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

FMDDGWYMRDDJNN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

    Nitration of Aniline: The starting material, aniline, is nitrated to introduce a nitro group at the desired position on the aromatic ring.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Introduction of Methylsulfonyl Group: The amino group is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Introduction of Trifluoroethoxy Group: Finally, the trifluoroethoxy group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its distinctive chemical structure.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoroethoxy group.

Mechanism of Action

The mechanism by which 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference ID
5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline -SO₂CH₃ (5), -OCH₂CF₃ (2) C₉H₉F₃NO₃S 283.23 g/mol Potential kinase inhibitor fragment; enhanced hydrophobicity Inferred
5-(Ethylsulfonyl)-2-methoxyaniline -SO₂CH₂CH₃ (5), -OCH₃ (2) C₉H₁₃NO₃S 215.27 g/mol VEGFR2 inhibitor fragment; discontinued commercially
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride -OCH₃ (4), -OCH₂CF₃ (3) C₉H₉F₃NO₂·HCl 265.68 g/mol Polar substituents alter solubility and bioavailability
5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline -SO₂C₄H₈N (5), -OCH₂CF₃ (2) C₁₂H₁₃F₃N₂O₃S 346.30 g/mol Bulky pyrrolidine group modifies steric interactions
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline -OPh-OCH₂CH₃ (2), -CF₃ (5) C₁₅H₁₄F₃NO₂ 297.28 g/mol Extended aromatic system for π-π stacking
Key Observations:
  • Electronic Effects : The trifluoroethoxy group (-OCH₂CF₃) is more electron-withdrawing than methoxy (-OCH₃), enhancing electrophilic reactivity and enzyme binding .
  • Steric Effects : Bulky substituents like pyrrolidine-1-sulfonyl reduce metabolic stability but improve target selectivity .
  • Commercial Availability: 5-(Ethylsulfonyl)-2-methoxyaniline was discontinued due to high costs, highlighting the need for novel synthetic routes for analogs like the target compound .
Key Observations:
  • The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline involves regioselective nitration, a step avoided in the target compound due to the stability of the trifluoroethoxy group .
  • Suzuki coupling methods (e.g., for 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline) face yield limitations but offer modularity .

Pharmacological Relevance

  • 5-(Ethylsulfonyl)-2-methoxyaniline : A validated fragment in VEGFR2 inhibitors; its discontinuation underscores the importance of alternatives like the target compound .
  • Trifluoroethoxy-Containing Analogs : Demonstrated improved blood-brain barrier penetration in related kinase inhibitors due to fluorine’s lipophilicity .
  • Pyrrolidine-Sulfonyl Derivatives : Enhanced selectivity for tyrosine kinases but reduced metabolic stability .

Biological Activity

5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12F3N1O2S1
  • Molecular Weight : Approximately 273.27 g/mol
  • Structural Features : The compound contains a methylsulfonyl group and a trifluoroethoxy substituent on the aniline ring, which may influence its biological activity.

Synthesis

The synthesis of 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves:

  • Starting Materials : Aniline derivatives and trifluoroethanol.
  • Reagents : Methylsulfonyl chloride for the introduction of the methylsulfonyl group.
  • Reaction Conditions : Typically conducted under reflux in an organic solvent such as dichloromethane or acetonitrile.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline. For example:

  • Cell Viability Assays : Compounds with similar structural motifs showed IC50 values ranging from 8 to 10 µM in various cancer cell lines, indicating significant cytotoxic effects .
  • Mechanism of Action : The presence of electron-withdrawing groups like trifluoroethoxy enhances the compound's ability to induce apoptosis in cancer cells by damaging DNA .
CompoundIC50 (µM)Cell LineMechanism
5b10.14Breast CancerApoptosis Induction
5d8.141Lung CancerDNA Damage
5m10.48Colon CancerCell Cycle Arrest

Anti-Diabetic Activity

In vivo studies using models like Drosophila melanogaster have indicated that compounds with similar structures can lower glucose levels significantly, suggesting potential anti-diabetic properties .

The biological activity of 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is hypothesized to be mediated through:

  • Enzyme Inhibition : The methylsulfonyl group may interact with specific enzymes involved in metabolic pathways.
  • Receptor Binding : The trifluoroethoxy group may enhance binding affinity to certain receptors involved in cellular signaling pathways.

Case Studies

  • Cytotoxicity Studies : In a series of experiments involving various aniline derivatives, compounds structurally related to 5-(Methylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline demonstrated significant cytotoxicity against multiple cancer cell lines .
    • Study Design : MTT assays were performed to assess cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reductions in cell viability were observed at concentrations as low as 10 µM.
  • Metabolic Studies : Research on related compounds has shown that modifications to the aniline structure can lead to enhanced metabolic stability and bioavailability, which are critical for therapeutic applications .

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